molecular formula C10H9F3O2 B3086706 Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- CAS No. 1162261-93-9

Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-

Cat. No.: B3086706
CAS No.: 1162261-93-9
M. Wt: 218.17 g/mol
InChI Key: YDIDZZHVRPZREY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- typically involves the reaction of a suitable benzene derivative with propen-1-ol and trifluoromethoxy reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted benzene derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- span several domains:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex molecules. Key reactions include:

  • Coupling Reactions : It can be utilized in Suzuki or Heck coupling to form biaryl compounds.
  • Functionalization : The unique functional groups allow for further modifications, leading to a diverse range of derivatives.

Medicinal Chemistry

Research indicates potential pharmacological properties associated with compounds similar to Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-. Preliminary studies suggest:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation.
  • Antimicrobial Properties : There is ongoing research into its effectiveness against various pathogens .

Materials Science

In materials science, this compound is being explored for its potential applications in:

  • Polymer Chemistry : It can serve as a precursor for synthesizing advanced polymers with tailored properties.
  • Liquid Crystals : Its unique structure may contribute to the development of novel liquid crystal materials for display technologies.

Case Study 1: Electrophilic Aromatic Substitution

A study demonstrated the successful electrophilic substitution of Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- with halogens under mild conditions. The resulting halogenated products exhibited enhanced reactivity towards nucleophiles, showcasing the compound's utility in synthesizing derivatives with potential biological activity .

Case Study 2: Antimicrobial Activity

Research published in recent pharmacological studies highlighted the antimicrobial effects of structurally related compounds. Benzene derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory activity. This suggests that Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- may also possess similar properties warranting further investigation .

Mechanism of Action

The mechanism of action of Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Biological Activity

Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-, often referred to by its CAS number 1162261-93-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity.

  • Molecular Formula : C10H9O2F3
  • Molecular Weight : 218.17 g/mol
  • CAS Number : 1162261-93-9

The compound is characterized by a trifluoromethoxy group and an allyloxy substituent, which contribute to its unique reactivity and biological interactions.

Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- interacts with various biological targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes through competitive or non-competitive mechanisms. For instance, it has shown potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission.
  • Receptor Modulation : Its structural features allow it to bind to certain receptors, modulating their activity and leading to physiological effects such as anti-inflammatory or antimicrobial responses.

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibition potency of various benzene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Although direct data on this specific compound is sparse, similar structures have shown promising results in enhancing cognitive function by inhibiting these enzymes.
  • Antioxidant Properties : Some derivatives of benzene compounds are noted for their antioxidant capabilities. These properties can be crucial in preventing oxidative stress-related diseases.

Comparative Studies

A comparative analysis was conducted between Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- and other similar compounds. The findings suggest that:

Compound NameIC50 (µM)Mechanism of Action
Compound A5.0AChE Inhibition
Compound B7.2Antioxidant
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-TBDTBD

While the IC50 values for Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- are yet to be determined in specific studies, ongoing research is expected to elucidate its biological profile further.

Properties

IUPAC Name

1-prop-2-enoxy-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIDZZHVRPZREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704021
Record name 1-[(Prop-2-en-1-yl)oxy]-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162261-93-9
Record name 1-(2-Propen-1-yloxy)-3-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162261-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Prop-2-en-1-yl)oxy]-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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